molecular formula C13H9Cl2F3N4O2 B3043288 O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide CAS No. 836627-31-7

O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide

Cat. No. B3043288
CAS RN: 836627-31-7
M. Wt: 381.13 g/mol
InChI Key: CUGFULOBMKVWIZ-UHFFFAOYSA-N
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Description

“O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide” is a chemical compound with the molecular formula C13H9Cl2F3N4O2 and a molecular weight of 381.14 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cn1nc(c(C(Cl)=O)c1Cl)C(F)(F)F . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group and a methyl group attached to it.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.14 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group has gained prominence in the agrochemical industry due to its unique properties. Specifically, the synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. One notable derivative is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which serves as a chemical intermediate for various crop-protection products . TFMP-containing agrochemicals are effective in pest control, and their physicochemical properties, influenced by the fluorine atom, contribute to their biological activity.

Pharmaceutical Applications

TFMP derivatives also find applications in the pharmaceutical industry. The combination of the trifluoromethyl group and the pyridine moiety leads to unique biological activities. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials. Researchers anticipate discovering novel applications for TFMP in the future .

Materials and Functional Applications

While the primary focus has been on agrochemicals and pharmaceuticals, the trifluoromethyl group also plays a role in materials and functional applications. Its presence in compounds affects physical properties and enhances their performance. For instance, the mechanism for producing selinexor involves 3,5-bis(trifluoromethyl)benzonitrile, highlighting its relevance in material synthesis .

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4O2/c1-22-10(15)8(9(20-22)13(16,17)18)12(23)24-21-11(19)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFULOBMKVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
Reactant of Route 6
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O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide

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